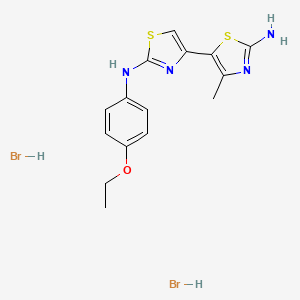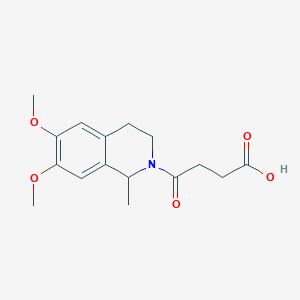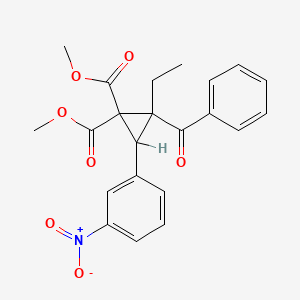
N~2~-(4-ethoxyphenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine dihydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(4-ethoxyphenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine dihydrobromide, also known as EMT or NSC 719648, is a small molecule compound that has been extensively studied for its potential applications in cancer treatment. EMT is a member of the thiazole family of compounds that have been found to exhibit potent anticancer properties.
Wirkmechanismus
The exact mechanism of action of N~2~-(4-ethoxyphenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine dihydrobromide is not fully understood. However, it has been suggested that this compound may inhibit the activity of the enzyme thioredoxin reductase (TrxR), which is overexpressed in many cancer cells. TrxR plays a crucial role in maintaining the redox balance of cancer cells, and inhibition of this enzyme can lead to oxidative stress and apoptosis.
Biochemical and physiological effects:
This compound has been shown to exhibit potent anticancer properties against a wide range of cancer cell lines. It has been found to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. This compound has also been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N~2~-(4-ethoxyphenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine dihydrobromide is its potent anticancer properties. It has been found to exhibit activity against a wide range of cancer cell lines, making it a promising candidate for further development as an anticancer agent. However, the use of this compound in lab experiments is limited by its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several areas of future research that could be explored with regards to N~2~-(4-ethoxyphenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine dihydrobromide. One potential direction would be to investigate the use of this compound in combination with other anticancer agents to enhance its efficacy. Another direction would be to investigate the use of this compound in animal models to determine its efficacy in vivo. Additionally, further studies could be conducted to elucidate the exact mechanism of action of this compound and to identify potential biomarkers that could be used to predict patient response to treatment.
Synthesemethoden
The synthesis of N~2~-(4-ethoxyphenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine dihydrobromide involves the reaction of 2-aminothiophenol with 4-ethoxybenzaldehyde in the presence of acetic acid to form the intermediate Schiff base. This intermediate is then reacted with methyl iodide to produce the final product, this compound. The yield of this compound is reported to be around 70% with a purity of over 99%.
Wissenschaftliche Forschungsanwendungen
N~2~-(4-ethoxyphenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine dihydrobromide has been extensively studied for its potential applications in cancer treatment. It has been found to exhibit potent anticancer properties against a wide range of cancer cell lines. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis.
Eigenschaften
IUPAC Name |
5-[2-(4-ethoxyanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-amine;dihydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4OS2.2BrH/c1-3-20-11-6-4-10(5-7-11)18-15-19-12(8-21-15)13-9(2)17-14(16)22-13;;/h4-8H,3H2,1-2H3,(H2,16,17)(H,18,19);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZDVULNAJCLFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=CS2)C3=C(N=C(S3)N)C.Br.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Br2N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-[4-(4-bromophenoxy)butyl]-9H-carbazole](/img/structure/B5126894.png)

![1-[4-(hexyloxy)phenyl]-2,5-dioxo-3-pyrrolidinyl 5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbimidothioate](/img/structure/B5126900.png)
![N-({[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B5126915.png)
![3-(4-chlorophenyl)-N-[3-(dimethylamino)propyl]acrylamide](/img/structure/B5126924.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(3-methoxybenzoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenylacetamide](/img/structure/B5126928.png)
![4-chloro-N-(4-chlorobenzyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5126932.png)


![4-{1-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-1H-benzimidazol-2-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B5126948.png)

![dimethyl 2-[(4-phenoxybutanoyl)amino]terephthalate](/img/structure/B5126959.png)

![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5126985.png)